molecular formula C24H27FN4O4 B4484135 4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

Cat. No.: B4484135
M. Wt: 454.5 g/mol
InChI Key: MGVRUHZYBQNTIJ-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one is a complex organic compound that features a piperazine ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with piperazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Cyclopropylcarbonyl)piperazin-1-yl]carbonyl-4-fluorophenyl]methyl (2H)phthalazin-1-one: Known for its use as a PARP inhibitor in cancer treatment.

    1-(4-Fluorophenyl)indol-5-yl]-azetidin-1-yl]methanone: A potent MAGL inhibitor with applications in pain and inflammation treatment.

Uniqueness

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c1-33-20-8-6-19(7-9-20)27-12-14-28(15-13-27)22(30)16-21-23(31)26-10-11-29(21)24(32)17-2-4-18(25)5-3-17/h2-9,21H,10-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVRUHZYBQNTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one
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4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one
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4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one
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4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one
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4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one
Reactant of Route 6
4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

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